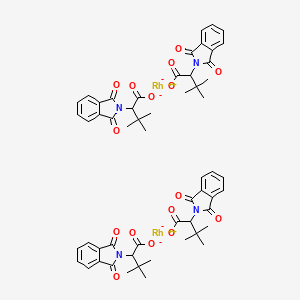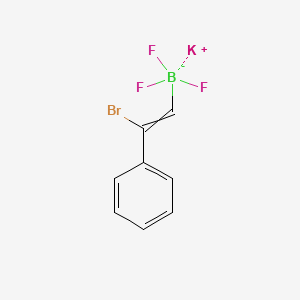![molecular formula C19H28N2O3 B12498041 Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle est un composé chimique doté d'une structure complexe qui comprend un cycle pyrrolidine, un ester tert-butylique et un groupe triméthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle implique généralement la réaction de l'isocyanate de 2,4,6-triméthylphényle avec le 1-carboxylate de tert-butyle pyrrolidine. La réaction est réalisée dans un solvant organique tel que le toluène, sous reflux, afin d'assurer une réaction complète. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification plus robustes pour garantir la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe carbamoyle, conduisant à la formation de dérivés différents.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrure de lithium et d'aluminium et le borohydrure de sodium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base pour faciliter la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des amines ou des alcools, et la substitution peut entraîner la formation de divers dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement de diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure des dérivés étudiés.
Applications De Recherche Scientifique
Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-éthoxy-2-oxoéthyl)-pipérazine-1-carboxylate de tert-butyle
- 4-(2-hydrazino-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle
- (S)-2-((4'-fluoro-[1,1'-biphényl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate de tert-butyle
Unicité
Le 2-[(2,4,6-triméthylphényl)carbamoyl]pyrrolidine-1-carboxylate de tert-butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C19H28N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-12-10-13(2)16(14(3)11-12)20-17(22)15-8-7-9-21(15)18(23)24-19(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,20,22) |
Clé InChI |
LIARWCBTLLLBKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
![N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)
![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)

![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498047.png)
![4-hydroxy-5-(3-methylphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498055.png)
![Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12498059.png)

